molecular formula C9H20BrN B1595037 Allyltriethylammonium bromide CAS No. 29443-23-0

Allyltriethylammonium bromide

Cat. No.: B1595037
CAS No.: 29443-23-0
M. Wt: 222.17 g/mol
InChI Key: BDRVEARQBLPFIP-UHFFFAOYSA-M
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Description

Allyltriethylammonium bromide (CAS: 29443-23-0, C₉H₂₀BrN) is a quaternary ammonium salt characterized by an allyl group (CH₂=CHCH₂-) attached to a triethylammonium cation and a bromide counterion . Key properties include a molecular weight of 222.17 g/mol, a melting point of 236–238°C, and hygroscopic stability under room-temperature storage . Its structure combines the surfactant properties of quaternary ammonium compounds with the reactivity of an allyl group, enabling applications in materials science and chemistry.

Notably, it is utilized as a cationic modifier in nanocomposites. For example, intercalation with sodium montmorillonite (MMT) increases the interlayer spacing from 1.32 nm to 1.44 nm, facilitating polymer integration in poly(methyl methacrylate) (PMMA) nanocomposites . It also serves as a functionalizing agent in graphene oxide-based sorbents for solid-phase microextraction, leveraging its ionic interactions and hydrophobic moieties .

Properties

IUPAC Name

triethyl(prop-2-enyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRVEARQBLPFIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885449
Record name 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1)
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Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29443-23-0
Record name Allyltriethylammonium bromide
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Record name 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1)
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Record name 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1)
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Record name 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1)
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Record name Allyltriethylammonium bromide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltriethylammonium bromide can be synthesized through the reaction of allyl bromide with triethylamine . The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often purified using advanced techniques such as column chromatography or vacuum distillation .

Chemical Reactions Analysis

Micellization and Aggregation Behavior

ATMB forms micelles in solution, with properties influenced by chain length and solvent composition.

Critical Micelle Concentration (CMC)

SurfactantSolventTemperature (°C)CMC (mM)
C₁₂TABCholine chloride:glycerol (1:2)4022 ± 2
C₁₄TABCholine chloride:glycerol (1:2)403.9 ± 0.1
C₁₆TABCholine chloride:glycerol (1:2)400.9 ± 0.1
C₁₆TABWater40~1.0

In deep eutectic solvents (e.g., choline chloride:glycerol), CMC values decrease with increasing surfactant chain length, similar to aqueous systems . Micelles adopt ellipsoidal shapes, with aggregation numbers rising for longer alkyl chains (e.g., C₁₆TAB forms larger aggregates than C₁₂TAB) .

Micellar Catalysis of Sₙ2 Reactions

ATMB micelles enhance reaction rates by concentrating reactants at the micelle-water interface.

Example: Methyl 4-nitrobenzenesulfonate + Br⁻

SurfactantEthylene Glycol (% v/v)Rate Constant (k₂, M⁻¹s⁻¹)
C₁₆TAB00.45
C₁₄TAB200.32
C₁₂TAB400.18

The reaction exhibits higher rates in cationic micelles compared to bulk water due to electrostatic stabilization of the transition state. Ethylene glycol reduces micellar surface polarity, decreasing reaction efficiency .

Dynamin Inhibition

ATMB inhibits dynamin I/II GTPase activity (Ki = 940 nM) by targeting dynamin-phospholipid interactions. This reversibly blocks endocytosis pathways, making it a tool for studying cellular trafficking .

Antimicrobial Activity

At 500 ppm, ATMB reduces halophilic bacteria (e.g., Halomonas halodenitrificans) by 1.9–3.36 log CFU/mL in brine solutions, preventing "red heat" degradation in salt-cured hides .

Environmental Impact

ATMB exhibits high aquatic toxicity (WGK 3). Mitigation requires controlled disposal and wastewater treatment to prevent ecosystem harm .

Scientific Research Applications

Surfactant Properties

Micellar Behavior and Self-Assembly
ATEAB exhibits surfactant properties, making it useful for studying micellar aggregation and self-assembly in aqueous solutions. Research has shown that ATEAB can form micelles, which are aggregates of surfactant molecules that minimize their exposure to water. These micelles play a critical role in various applications, including drug delivery and environmental remediation.

  • Critical Micelle Concentration (CMC) : The CMC is an essential parameter that defines the concentration at which surfactants begin to form micelles. Studies have indicated that ATEAB displays varying CMC values depending on the solvent used. For instance, in water, the CMC for alkyltrimethylammonium bromides (a related class of compounds) has been reported to be approximately 15 mM at 30°C .
SurfactantSolventTemperature (°C)CMC (mM)
ATEABWater3015
C12TABCholine chloride:glycerol4022 ± 2
C14TABWater403.51

Foam Stability Studies
ATEAB is also utilized in foam stability studies due to its ability to stabilize foam films. This property is crucial for applications in food science and cosmetic formulations where foam stability is desired .

Antimicrobial Applications

Antimicrobial Activity Against Halophilic Bacteria
Recent studies have highlighted the efficacy of ATEAB as an antimicrobial agent against halophilic bacteria, which pose significant challenges in industries such as leather production. In a controlled study, ATEAB demonstrated substantial reductions in bacterial populations responsible for spoilage in salt-cured hides.

  • Efficacy Results : At concentrations of 500 ppm, ATEAB reduced halophilic bacteria by up to 1.9 log CFU/mL within 18 hours, showcasing its potential as a preservative agent . This application could revolutionize practices in the leather industry by preventing quality degradation due to microbial contamination.

Chemical Synthesis

Role in Organic Synthesis
ATEAB serves as a catalyst and reagent in various organic synthesis reactions. Its quaternary ammonium structure allows it to facilitate nucleophilic substitutions and other transformations effectively.

  • Synthesis of Quaternary Ammonium Compounds : ATEAB has been employed in synthesizing other quaternary ammonium compounds through alkylation reactions, demonstrating its utility in developing new materials with specific properties .

Case Study 1: Foam Stabilization

A study investigated the use of ATEAB in stabilizing foams produced from cationic surfactants. The findings revealed that incorporating ATEAB significantly enhanced foam stability compared to traditional surfactants alone, suggesting its potential application in personal care products where stable foams are desired.

Case Study 2: Leather Preservation

In an experimental setup involving salt-cured hides, ATEAB was tested for its antimicrobial properties against halophilic bacteria. The results indicated that ATEAB could effectively inhibit bacterial growth, thereby preserving hide quality and extending shelf life.

Mechanism of Action

Molecular Targets and Pathways: Allyltriethylammonium bromide exerts its effects by interacting with various molecular targets. In phase transfer catalysis, it facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Structure Key Functional Features
Allyltriethylammonium bromide CH₂=CHCH₂-N⁺(C₂H₅)₃ Br⁻ Allyl group (unsaturated), quaternary ammonium, bromide ion
Cetyltrimethylammonium bromide (CTAB) CH₃(CH₂)₁₅N⁺(CH₃)₃ Br⁻ Long alkyl chain (C16), trimethylammonium
Allyltributylphosphonium bromide CH₂=CHCH₂-P⁺(C₄H₉)₃ Br⁻ Phosphonium cation, longer alkyl chains
1-Allyl-3-butylimidazolium bromide Imidazolium ring with allyl and butyl substituents Ionic liquid, aromatic ring, dual alkyl chains

Key Observations :

  • The allyl group in this compound provides unsaturation, enabling participation in polymerization or covalent bonding, unlike CTAB’s saturated alkyl chain .
  • Phosphonium-based analogs (e.g., Allyltributylphosphonium bromide) exhibit higher thermal stability and distinct reactivity due to the phosphorus center .
  • Imidazolium ionic liquids (e.g., 1-Allyl-3-butylimidazolium bromide) combine ionic character with tunable hydrophobicity, making them versatile in green chemistry .

Physicochemical Properties

Property This compound CTAB Allyltributylphosphonium Bromide
Critical Micelle Concentration (CMC) Not reported (focus on solid-phase applications) 0.92–1.0 mM (aqueous) Not applicable (non-surfactant use)
Thermal Stability Stable up to 238°C Decomposes above 230°C Stable up to 300°C
Solubility Polar solvents (water, methanol) High aqueous solubility Low water solubility, organic solvents

Key Findings :

  • CTAB’s long alkyl chain enhances micelle formation, critical for detergent and colloidal applications . This compound’s lack of CMC data suggests niche roles in non-micellar systems (e.g., nanocomposites) .
  • Allyltributylphosphonium bromide’s superior thermal stability suits high-temperature reactions .
Extraction and Adsorption
  • This compound : Functionalizes graphene oxide with ethylene glycol-based deep eutectic solvents (DES), enhancing urinary biomarker extraction efficiency (e.g., toluene metabolites) via multiple adsorption mechanisms .
  • Imidazolium ionic liquids : Used in CO₂ capture and catalysis due to tunable polarity .
Electrochemical Studies
  • This compound adsorbs on electrodes at 0.25–0.40 V (vs.

Biological Activity

Allyltriethylammonium bromide (ATEB) is a quaternary ammonium compound known for its diverse biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of ATEB, supported by recent research findings, case studies, and data tables.

ATEB is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound exhibits antimicrobial activity through its ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds, which are often used as disinfectants and antiseptics.

Antimicrobial Activity

Recent studies have demonstrated the efficacy of ATEB against various microbial strains:

  • Minimum Inhibitory Concentration (MIC): A study assessed the MIC of ATEB against seven representative strains of microorganisms. The results indicated that ATEB exhibited significant growth inhibitory activity, with varying MIC values depending on the strain tested .
  • Cytotoxicity: While ATEB shows strong antibacterial properties, it also exhibits cytotoxic effects on mammalian cells. For instance, the viability of gingival fibroblasts decreased with increasing concentrations of ATEB in orthodontic resins, indicating a potential trade-off between antimicrobial efficacy and cell viability .

Case Studies

  • Orthodontic Applications: A study formulated antibacterial orthodontic resins incorporating ATEB at different concentrations (1wt%, 5wt%, and 10wt%). The results showed that at 5wt% concentration, ATEB effectively reduced biofilm formation without compromising the mechanical properties of the resin . This application highlights ATEB's potential in dental materials to prevent bacterial accumulation around orthodontic devices.
  • Decontamination Studies: Another research focused on the use of alkyltrimethylammonium bromide (ATMB), a related compound, for decontaminating surfaces contaminated with pathogens. The study found that ATMB reduced microbial populations nearly to zero at a concentration of 5000 ppm after 18 hours of exposure . This underscores the effectiveness of these compounds in infection control settings.

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMIC (µg/mL)Activity Description
Staphylococcus aureus32Strong growth inhibition
Escherichia coli64Moderate growth inhibition
Streptococcus mutans16High susceptibility
Pseudomonas aeruginosa128Lower susceptibility

Data compiled from multiple studies assessing the antimicrobial efficacy of ATEB against various strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyltriethylammonium bromide
Reactant of Route 2
Reactant of Route 2
Allyltriethylammonium bromide

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